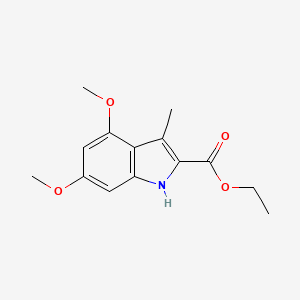

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate

Description

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is an indole derivative featuring a 2-carboxylate ethyl ester, methoxy groups at positions 4 and 6, and a methyl substituent at position 2. This substitution pattern distinguishes it from simpler indole carboxylates and imparts unique electronic and steric properties. The compound has been historically listed by suppliers like CymitQuimica but is currently discontinued, suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name |

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-5-19-14(16)13-8(2)12-10(15-13)6-9(17-3)7-11(12)18-4/h6-7,15H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFCNFCLPKVPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a suitable substituted phenylhydrazine and a corresponding ketone. The reaction is usually carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .

Industrial Production Methods

While specific industrial production methods for ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions typical of indole derivatives:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate can be synthesized through various methods, often involving the reaction of substituted indoles with appropriate electrophiles. The compound's structure includes a methoxy group which enhances its reactivity and solubility, making it suitable for further chemical modifications.

Key Synthetic Routes:

- Electrophilic Substitution: The methoxy groups activate the indole ring, facilitating electrophilic substitutions at positions C3 and C4. This allows for the creation of a variety of derivatives that can be tailored for specific applications .

- One-Pot Reactions: Recent advancements have showcased one-pot multicomponent reactions that yield this compound efficiently, minimizing the need for extensive purification processes .

Biological Properties

The biological activity of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate has been a focal point in research due to its potential therapeutic effects.

Pharmacological Activities:

- Anticancer Activity: Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Properties: Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate has shown promising results as an antimicrobial agent against specific bacterial strains, suggesting potential applications in treating infections .

Applications in Medicinal Chemistry

The compound serves as a versatile scaffold in medicinal chemistry due to its ability to undergo further functionalization.

Potential Applications:

- Drug Development: Its derivatives are being explored as candidates for new anticancer drugs. The modifications can enhance selectivity and reduce side effects associated with traditional chemotherapeutics .

- Bioconjugation: The presence of functional groups allows for bioconjugation strategies, where the compound can be linked to biomolecules for targeted delivery systems in cancer therapy .

Case Studies and Research Findings

Several studies have documented the synthesis and application of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate:

Mechanism of Action

The mechanism of action for ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate would depend on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. For instance, they might inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune response .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Heterocyclic Core

Table 1: Structural Features of Ethyl Indole/isoquinoline Carboxylates

Key Observations :

- Heterocyclic Core: The indole core (target compound) differs from isoquinoline derivatives (e.g., compound 6d ) in aromaticity and electronic properties. Indoles are more π-electron-rich, favoring electrophilic substitutions at C3, whereas isoquinolines exhibit reactivity at the nitrogen-adjacent positions.

- In contrast, ethyl 5-methoxyindole-2-carboxylate has a single methoxy at C5, altering resonance patterns. The 3-methyl group in the target compound introduces steric hindrance near the carboxylate, which may limit reactivity at C3 compared to unsubstituted analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound’s ethyl ester and methoxy groups likely improve solubility in organic solvents compared to carboxylic acid analogs (e.g., 7-methoxy-1H-indole-3-carboxylic acid ).

Biological Activity

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Indole Derivatives

Indole derivatives, including ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate, are recognized for their broad spectrum of biological activities. These compounds are often involved in various biochemical pathways and exhibit properties such as:

- Antiviral

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antioxidant

The presence of methoxy groups significantly enhances the reactivity and biological efficacy of these compounds, making them valuable in pharmaceutical development .

Target of Action

The compound acts primarily through modulation of multiple biochemical pathways. Indoles can interact with various cellular targets, influencing processes such as cell proliferation and apoptosis. Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate specifically shows promise in targeting kinases involved in cell cycle regulation, which is crucial for cancer therapy .

Mode of Action

The mechanisms through which this compound exerts its effects include:

- Inhibition of cell cycle progression : By targeting key proteins like WEE1 kinase, it can halt the cell cycle at critical checkpoints, thereby preventing the proliferation of cancer cells .

- Induction of apoptosis : The compound may promote programmed cell death in malignant cells through activation of apoptotic pathways.

- Antioxidant activity : It can scavenge free radicals, reducing oxidative stress and associated cellular damage .

Anticancer Activity

Research indicates that ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate exhibits potent anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Apoptosis induction |

| HeLa (cervical cancer) | 8 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 12 | Inhibition of proliferation |

These results highlight its potential as a therapeutic agent against multiple cancers .

Antimicrobial Activity

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate also demonstrates antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 18 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate. One notable study demonstrated its effectiveness as an anticancer agent in vivo using xenograft models. The compound significantly reduced tumor size compared to control groups without exhibiting toxicity to normal tissues .

Another investigation explored its antioxidant capabilities, revealing that it effectively reduced oxidative stress markers in cellular models exposed to harmful agents. This property adds to its profile as a multifunctional therapeutic agent .

Q & A

Q. Table 1: Comparison of Key Reaction Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Reaction Time | 3–5 hours | |

| Temperature | Reflux (~118°C) | |

| Recrystallization | DMF/acetic acid (1:1) |

Advanced: How can discrepancies in reported melting points for this compound be resolved?

Answer:

Discrepancies (e.g., 208°C vs. 202–203°C in literature ) may arise from:

- Polymorphism : Recrystallization from different solvents (water vs. DMF/acetic acid) can yield distinct crystalline forms.

- Purity assessment : Use HPLC (High-Performance Liquid Chromatography) with >95.0% purity thresholds to verify sample homogeneity .

- Method standardization : Adopt DSC (Differential Scanning Calorimetry) for precise melting point determination under controlled heating rates .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), ester carbonyl (δ ~165–170 ppm), and indole NH (δ ~10–12 ppm) signals. Compare with analogs in (e.g., ethyl 5-hydroxybenzoindole derivatives) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]+) and fragmentation patterns .

- IR Spectroscopy : Identify ester C=O stretches (~1700–1750 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced: How can computational methods aid in predicting the biological activity of this compound?

Answer:

- Molecular docking : Simulate binding interactions with targets like enzymes (e.g., cytochrome P450) using software such as AutoDock Vina. Compare with indole-based inhibitors in .

- DFT (Density Functional Theory) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites for functionalization .

- MD (Molecular Dynamics) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic targets .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE (Personal Protective Equipment) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods due to acetic acid vapors .

- Waste disposal : Segregate halogenated waste (e.g., recrystallization solvents) for professional treatment .

Advanced: What strategies address low yields in the synthesis of derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] analogs?

Answer:

- Catalyst screening : Test sodium acetate vs. other bases (e.g., triethylamine) to enhance imine formation .

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 3–5 hours) and improve yields by 15–20% .

- Workup optimization : Use gradient extraction (ethyl acetate/water) to isolate polar byproducts .

Basic: How is the purity of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate validated?

Answer:

- Chromatography : HPLC with C18 columns and UV detection at 254 nm; compare retention times with standards .

- Elemental analysis : Match experimental C/H/N values to theoretical calculations (e.g., C: 58.3%, H: 5.8%, N: 4.1%) .

Advanced: What mechanistic insights explain regioselective functionalization at the indole C-3 position?

Answer:

- Electrophilic substitution : The C-3 position is activated by electron-donating methoxy groups, directing electrophiles (e.g., formyl groups) via resonance .

- Steric effects : Methyl substitution at C-3 may hinder reactivity, requiring harsher conditions (e.g., excess reagents) .

Basic: What are the documented biological activities of structurally similar indole derivatives?

Answer:

- Antimicrobial : 3-(4,5-Diphenylimidazol-2-yl)indoles show activity against S. aureus (MIC: 8–16 µg/mL) .

- Enzyme inhibition : Indole-2-carboxylates inhibit tryptophan synthase in bacterial pathways .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure?

Answer:

- Single-crystal growth : Use slow evaporation of DMF/ether solutions to obtain diffraction-quality crystals .

- Data refinement : Compare experimental bond lengths/angles (e.g., C-O ester: ~1.34 Å) with DFT-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.